molecular formula C6H6BNO4 B129752 4-Nitrophenylboronic acid CAS No. 24067-17-2

4-Nitrophenylboronic acid

Cat. No.: B129752
CAS No.: 24067-17-2
M. Wt: 166.93 g/mol
InChI Key: NSFJAFZHYOAMHL-UHFFFAOYSA-N
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Description

4-Nitrobenzeneboronic Acid, also known as 4-Nitrophenylboronic Acid, is an organic compound with the molecular formula C6H6BNO4. It is a boronic acid derivative characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzeneboronic Acid can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzene with boronic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of 4-Nitrobenzeneboronic Acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzeneboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-aminobenzeneboronic acid .

Scientific Research Applications

4-Nitrobenzeneboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzeneboronic Acid involves its ability to form stable complexes with various metal catalysts, such as palladium. This property makes it an effective reagent in cross-coupling reactions. The nitro group also plays a role in the compound’s reactivity, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzeneboronic Acid is unique due to the presence of the nitro group, which significantly affects its reactivity and applications. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJAFZHYOAMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378549
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24067-17-2
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenylboronic acid
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Synthesis routes and methods

Procedure details

The literature on this subject describes attempts to introduce the amino group into phenylboronic acid by nitrating the boronic acid and reducing the nitro group introduced. This provides an isomer mixture which, depending on the reaction conditions, consists mainly of ortho- or of meta-nitrophenylboronic acid (in each case 60–70% yield); para-nitrophenylboronic acid could only be obtained as a by-product in very small amounts, but could not be fully characterized. Ortho- and meta-aminophenylboronic acids were prepared in moderate yields by reducing the nitro compounds, either with iron(II) salts or hydrogen over platinum, and isolated as the carboxanilides (Seaman and Johnson, J. Am. Chem. Soc. 1931, 53, 713). In the nitration, a certain fraction of nitrobenzene and boric acid was always obtained, even though operation was effected at low temperatures (down to −30° C., see below). In the subsequent publication (Bean and Johnson, J. Am. Chem. Soc. 1932, 54, 4415), this loss of the boron group was even described as an exclusive reaction in the nitration of 4-methoxyphenylboronic acid. Here too, later functionalization of phenylboronic acids in the para-position failed completely. The sensitivity of the boron-carbon bond in aromatics toward electrophiles was demonstrated by Kuivila and Hendrickson (J. Am. Chem. Soc. 1952, 74, 5068) by brominolysis of phenylboronic acids. It was found that electron-deficient phenylboronic acids were more stable than electron-rich phenylboronic acids, which was later utilized to synthesize some boronic acids having electron-withdrawing substituents (Torssell, Meyer, Zacharias, Ark. Kemi 1957, 10, 35, 497). The same publication also describes the preparation of a 4-amino-3-nitrophenylboronic acid in a multistage sequence starting from tolylboronic acid. In this synthesis, tolylboronic acid was nitrated at low temperature (−40° C.), the methyl group was oxidized to the acid, an azide was introduced via the acid chloride, the former was decomposed by Curtius reaction to give the acetylamino group and this was hydrolyzed (14% overall yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?

A1: this compound is utilized as a reagent in the This compound assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.

Q2: Can you describe a recent application of this compound in the field of catalysis?

A2: In a recent study, this compound was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of this compound to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.

Q3: What insights into the structural characteristics of this compound and its interaction with other molecules can be gained from recent research?

A3: Crystal structure determination of complexes formed between this compound and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of this compound and its potential applications in bioconjugation and sensing.

Q4: Are there any industrial applications for this compound?

A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of this compound, can be synthesized through a process involving this compound as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.

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